molecular formula C17H16ClNO B14228550 2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride CAS No. 823198-90-9

2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride

Cat. No.: B14228550
CAS No.: 823198-90-9
M. Wt: 285.8 g/mol
InChI Key: SIROIXOXZZOPHH-UHFFFAOYSA-N
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Description

2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride is a chemical compound with a complex structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions . The general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient large-scale production. The use of environmentally benign organoboron reagents is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .

Scientific Research Applications

2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an antagonist for the metabotropic glutamate receptor subtype mGluR5. This interaction leads to neuroprotective effects by blocking the excitotoxicity mediated by glutamate receptors. Additionally, it may modulate other pathways involved in neurotransmission and neuroprotection .

Properties

CAS No.

823198-90-9

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

2-methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride

InChI

InChI=1S/C17H15NO.ClH/c1-3-12-19-17-9-5-7-15(13-17)10-11-16-8-4-6-14(2)18-16;/h3-9,13H,1,12H2,2H3;1H

InChI Key

SIROIXOXZZOPHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OCC=C.Cl

Origin of Product

United States

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